6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate
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Overview
Description
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate is a specialized compound used primarily in proteomics research. This compound is known for its unique isotopic labeling, which makes it valuable in various scientific studies, particularly those involving protein interactions and modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate involves multiple steps, starting with the preparation of the biotinylated aminohexyl precursor. This precursor is then reacted with isopropyl-d7 phosphorofluoridate under controlled conditions to yield the final product. The reaction typically requires anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the biotinyl group, affecting its binding properties.
Reduction: Typically used to reduce any oxidized forms of the compound back to its active state.
Substitution: The phosphorofluoridate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biotinyl sulfoxides, while substitution reactions can introduce new functional groups to the phosphorofluoridate moiety .
Scientific Research Applications
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate is widely used in scientific research due to its unique properties:
Chemistry: Used in studying reaction mechanisms and kinetics involving biotinylated compounds.
Biology: Essential in proteomics for labeling and tracking proteins in complex biological systems.
Medicine: Investigated for its potential in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of 6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate involves its interaction with specific proteins and enzymes. The biotinyl group binds to avidin or streptavidin with high affinity, allowing for the targeted labeling and isolation of proteins. The isotopic labeling (d7) aids in the precise quantification and analysis of these interactions using mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate: Similar structure but without isotopic labeling.
Biotinylated Aminohexyl Phosphorofluoridate: Lacks the isopropyl group, affecting its reactivity and binding properties.
Isopropyl-d7 Phosphorofluoridate: Contains the isotopic label but lacks the biotinyl group, limiting its use in proteomics.
Uniqueness
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate stands out due to its combination of biotinylation and isotopic labeling, making it highly valuable for precise and targeted studies in proteomics and other scientific fields .
Properties
CAS No. |
1246812-28-1 |
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Molecular Formula |
C19H35FN3O5PS |
Molecular Weight |
474.58 |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[fluoro(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phosphoryl]oxyhexyl]pentanamide |
InChI |
InChI=1S/C19H35FN3O5PS/c1-14(2)28-29(20,26)27-12-8-4-3-7-11-21-17(24)10-6-5-9-16-18-15(13-30-16)22-19(25)23-18/h14-16,18H,3-13H2,1-2H3,(H,21,24)(H2,22,23,25)/t15-,16-,18-,29?/m0/s1/i1D3,2D3,14D |
InChI Key |
KDPHOPZAOAVYRV-DNTFFSIHSA-N |
SMILES |
CC(C)OP(=O)(OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |
Synonyms |
6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexyl Phosphorofluoridic Acid 1-Methylethyl-d7 Ester Hemihydrate; |
Origin of Product |
United States |
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